RC1 is a small-molecule inhibitor that disrupts the endocytic trafficking pathway utilized by various bacterial exotoxins to enter and damage host cells. [] It was initially investigated for its ability to block anthrax lethal toxin (LT) cytotoxicity. [] RC1 is not a direct toxin inhibitor, but rather acts on a host factor to prevent toxin entry into the cytosol. []
RC1 inhibits the enzymatic activity of host cathepsin B, a protease crucial for toxin escape from late endosomes into the cytoplasm. [] While RC1 does not prevent anthrax toxin binding or endosome pore formation, it disrupts the toxin's ability to translocate into the cytosol, indicating cathepsin B inhibition as its primary mechanism. []
RC1 exhibits broad-spectrum potential as a host-oriented therapy against various aggressive pathogens. [] Its applications include:
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9